molecular formula C20H15NO3S2 B2413373 (Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929966-63-2

(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2413373
CAS No.: 929966-63-2
M. Wt: 381.46
InChI Key: RLSNDEIZTPCLBN-NVMNQCDNSA-N
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Description

(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C20H15NO3S2 and its molecular weight is 381.46. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c22-19-15-5-6-17-16(11-21(12-23-17)10-14-4-2-8-26-14)20(15)24-18(19)9-13-3-1-7-25-13/h1-9H,10-12H2/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSNDEIZTPCLBN-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound known for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H19NO4SC_{20}H_{19}NO_4S with a molecular weight of 369.4 g/mol. Its structure integrates thiophene and benzofuro moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight369.4 g/mol
CAS Number952000-16-7

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains and fungi. A study highlighted that certain thiophene derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the benzofuro structure is believed to enhance its interaction with cellular targets involved in cancer proliferation.

The biological activity of this compound is likely attributed to its ability to interact with specific biomolecules. Studies on related compounds suggest that they may act through mechanisms such as enzyme inhibition or interference with cellular signaling pathways . For instance, some derivatives have shown to inhibit urease activity, which is critical for certain pathogenic bacteria .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of thiophene derivatives against various fungal strains. Compounds similar to this compound exhibited MIC values ranging from 30 µg/mL to 93 µg/mL against Fusarium oxysporum, outperforming commercial fungicides .
  • Anticancer Activity :
    • In vitro studies on metal complexes derived from thiophene ligands showed significant anticancer activity against colorectal and breast cancer cell lines. The complexes demonstrated IC50 values indicating effective growth inhibition . This suggests that the parent compound may also exhibit similar properties.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The structural characterization often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene-containing compounds exhibit significant anticancer activity. For instance, a related compound showed marked anticancer effects against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines with IC50 values indicating potent inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that the presence of thiophene rings enhances the antimicrobial activity due to their ability to interact with bacterial membranes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, thiophene derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a broader therapeutic application in treating inflammatory diseases .

Material Science Applications

The unique structural features of this compound also make it a candidate for material science applications. Its ability to form conductive polymers can be exploited in organic electronics and sensors. Studies have shown that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability .

Case Studies

  • Anticancer Activity : A study involving a series of thiophene derivatives demonstrated their effectiveness in inhibiting cancer cell lines with varying degrees of potency. The compound's structure was crucial for its interaction with cellular targets involved in tumor growth regulation .
  • Antimicrobial Screening : In a comparative study of several thiophene derivatives against common pathogens, this compound exhibited superior activity against resistant bacterial strains .
  • Material Properties : Research on conductive polymers incorporating thiophene derivatives highlighted their potential in developing flexible electronic devices. The enhanced conductivity observed in these materials suggests a promising avenue for future applications in wearable technology .

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